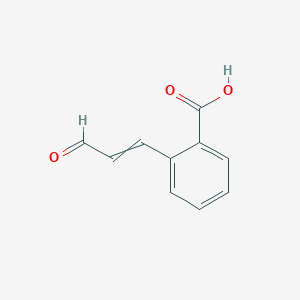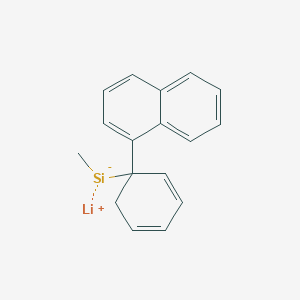
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines the properties of butanedioic acid and guanidine derivatives. It has applications in chemistry, biology, medicine, and industry due to its versatile reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine typically involves the reaction of butanedioic acid with guanidine derivatives under controlled conditions. One common method includes the use of a condensation reaction where butanedioic acid is reacted with 1,1-dimethylguanidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions are critical factors in the industrial synthesis to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism of action of Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other guanidine derivatives and butanedioic acid derivatives, such as:
Butenoic acid: A mono carboxylic acid with similar structural features.
Dimethyl butanedioate: A dimethyl ester of butanedioic acid with comparable reactivity.
Uniqueness
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is unique due to its combined properties of butanedioic acid and guanidine, offering a distinct set of chemical and biological activities
特性
CAS番号 |
399567-24-9 |
|---|---|
分子式 |
C8H17N5O4 |
分子量 |
247.25 g/mol |
IUPAC名 |
butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C4H11N5.C4H6O4/c1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8/h1-2H3,(H5,5,6,7,8);1-2H2,(H,5,6)(H,7,8) |
InChIキー |
UFKWZZBTOYMVIC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)N=C(N)N.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



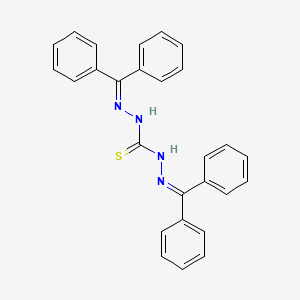
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)
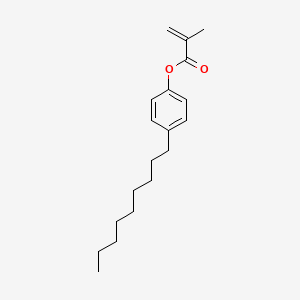

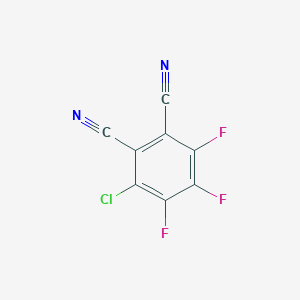
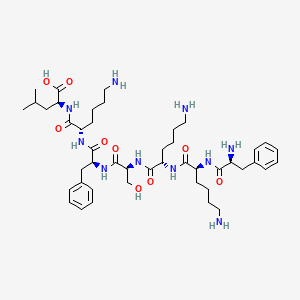
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
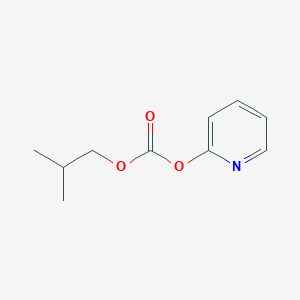
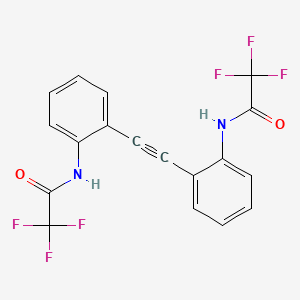
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
